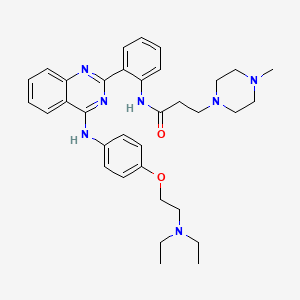

人血管内皮生长因子抑制剂-1 (hVEGF-IN-1)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

hVEGF-IN-1 是一种喹唑啉衍生物,以其特异性结合内部核糖体进入位点 A (IRES-A) 中富含 G 的序列并破坏 G-四链体结构的能力而闻名。 该化合物在癌症研究中尤为重要,因为它能够通过降低血管内皮生长因子 A (VEGF-A) 蛋白的表达来抑制肿瘤细胞迁移和抑制肿瘤生长 .

科学研究应用

hVEGF-IN-1 具有多种科学研究应用,包括:

癌症研究: 它用于研究通过降低 VEGF-A 蛋白表达来抑制肿瘤细胞迁移和肿瘤生长的机制.

血管生成研究: 它用于研究 VEGF-A 在血管生成和新血管发育中的作用.

作用机制

hVEGF-IN-1 通过特异性结合内部核糖体进入位点 A (IRES-A) 中富含 G 的序列并破坏 G-四链体结构发挥其作用。这种结合通过阻止核糖体进入 mRNA 来抑制 VEGF-A 的翻译。 VEGF-A 蛋白表达的降低导致肿瘤细胞迁移和肿瘤生长减少 .

生化分析

Biochemical Properties

hVEGF-IN-1 binds to the mRNA encoding VEGF-A with a Kd of 4.64 µM and decreases its translation when used at a concentration of 1.5 µM . It is a glycosylated protein .

Cellular Effects

hVEGF-IN-1 reduces migration of MCF-7 breast cancer cells . It stimulates cell proliferation in a dose-dependent manner in both HUVEC and ECV-304 cells .

Molecular Mechanism

hVEGF-IN-1 binds to the IRES-A (WT) with a Kd of 0.928 μM in SPR experiments . It hinders tumor cells migration and represses tumor growth by decreasing VEGF-A protein expression .

Temporal Effects in Laboratory Settings

The expression levels of hVEGF-IN-1 are strictly dependent on the adenoviral viral load used . It was produced with purity over 98% after a single step chromatography by immobilized metal affinity chromatography .

Dosage Effects in Animal Models

The neovascularization activity of hVEGF-IN-1 was demonstrated by vascular permeability assays in matrigel plug-bearing mice, showing significantly increased vasculature leakage after treatment with hVEGF-IN-1 .

准备方法

合成路线和反应条件

hVEGF-IN-1 的合成涉及喹唑啉衍生物的制备。hVEGF-IN-1 的具体合成路线和反应条件在公共领域中不容易获得。喹唑啉衍生物通常通过一系列步骤合成,这些步骤包括形成喹唑啉核心,然后在核心结构的各个位置进行官能化。

工业生产方法

hVEGF-IN-1 的工业生产方法没有得到很好的记录。通常,以工业规模生产此类化合物将涉及优化合成路线以确保高收率和纯度,以及开发有效的纯化工艺。

化学反应分析

反应类型

hVEGF-IN-1 经历了几种类型的化学反应,包括:

常用试剂和条件

试剂: 与 hVEGF-IN-1 相关的反应中常用的试剂包括二甲基亚砜 (DMSO) 和乙醇等各种溶剂。

条件: 反应通常在受控的温度和 pH 条件下进行,以确保化合物的稳定性和活性。

形成的主要产物

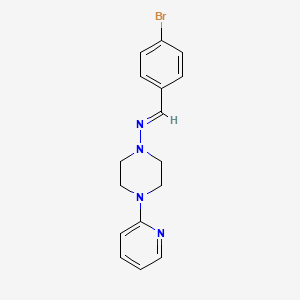

相似化合物的比较

类似化合物

VEGF-A 抑制剂: 其他抑制 VEGF-A 的化合物包括贝伐单抗和雷珠单抗。

喹唑啉衍生物: 类似的喹唑啉衍生物包括吉非替尼和厄洛替尼,它们在癌症治疗中用作酪氨酸激酶抑制剂。

独特性

hVEGF-IN-1 的独特之处在于它特异性结合内部核糖体进入位点 A (IRES-A) 中富含 G 的序列,以及它破坏 G-四链体结构的能力。 这种特定的作用机制使其与其他 VEGF-A 抑制剂和喹唑啉衍生物区别开来 .

属性

IUPAC Name |

N-[2-[4-[4-[2-(diethylamino)ethoxy]anilino]quinazolin-2-yl]phenyl]-3-(4-methylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43N7O2/c1-4-40(5-2)24-25-43-27-16-14-26(15-17-27)35-33-29-11-7-9-13-31(29)37-34(38-33)28-10-6-8-12-30(28)36-32(42)18-19-41-22-20-39(3)21-23-41/h6-17H,4-5,18-25H2,1-3H3,(H,36,42)(H,35,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBJAHJNWHZSJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4NC(=O)CCN5CCN(CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2553932.png)

![3-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2553935.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)

![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)

![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)

![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2553942.png)